molecular formula C20H24N2O4 B334449 3-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID CAS No. 5703-07-1

3-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID

Cat. No.: B334449
CAS No.: 5703-07-1
M. Wt: 356.4 g/mol
InChI Key: XETXTEAPMQOLHX-UHFFFAOYSA-N
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Description

3-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}BICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines a bicyclic heptene ring with a piperazine moiety substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the bicyclic heptene ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the piperazine moiety: This step involves the reaction of the bicyclic intermediate with 1-(2-methoxyphenyl)piperazine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, alternative solvents, and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors, potentially modulating their activity. The methoxyphenyl group may enhance binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyphenyl)piperazine: Shares the piperazine and methoxyphenyl moieties but lacks the bicyclic heptene ring.

    Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Contains the bicyclic heptene ring but lacks the piperazine moiety.

Uniqueness

3-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID is unique due to the combination of its bicyclic heptene ring and piperazine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.

Properties

CAS No.

5703-07-1

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C20H24N2O4/c1-26-16-5-3-2-4-15(16)21-8-10-22(11-9-21)19(23)17-13-6-7-14(12-13)18(17)20(24)25/h2-7,13-14,17-18H,8-12H2,1H3,(H,24,25)

InChI Key

XETXTEAPMQOLHX-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3C4CC(C3C(=O)O)C=C4

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3C4CC(C3C(=O)O)C=C4

Origin of Product

United States

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